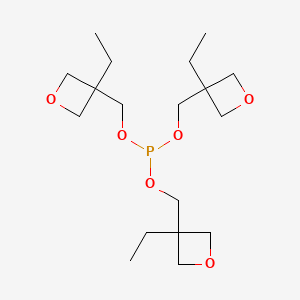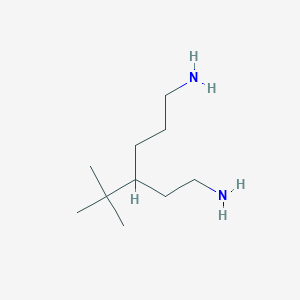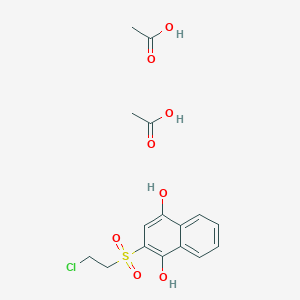
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is a complex organic compound that features a naphthalene ring substituted with a chloroethylsulfonyl group and a diol group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol typically involves multiple steps. One common method starts with the naphthalene ring, which undergoes sulfonation to introduce the sulfonyl group. This is followed by chlorination to add the chloroethyl group. Finally, the diol group is introduced through a hydroxylation reaction. The reaction conditions often require specific catalysts and controlled temperatures to ensure the desired product is obtained with high purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to maximize yield and efficiency. The use of advanced purification techniques, such as crystallization and chromatography, ensures that the final product meets the required specifications for its intended applications.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The chloroethyl group can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophilic substitution reactions typically require a base, such as sodium hydroxide, and may be conducted under reflux conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while substitution reactions can produce a variety of substituted naphthalene compounds.
Scientific Research Applications
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is used in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol involves its interaction with specific molecular targets. The chloroethylsulfonyl group can form covalent bonds with nucleophilic sites in proteins or DNA, leading to modifications that affect their function. This mechanism is of particular interest in the development of anticancer agents, where the compound can induce cell death by targeting critical cellular pathways.
Comparison with Similar Compounds
Similar Compounds
1-Naphthaleneacetic acid: Similar in structure but lacks the chloroethylsulfonyl group.
2-Naphthol: Contains a hydroxyl group on the naphthalene ring but does not have the sulfonyl or chloroethyl groups.
Naphthalene-1,4-diol: Similar diol structure but without the chloroethylsulfonyl group.
Uniqueness
Acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol is unique due to the presence of both the chloroethylsulfonyl and diol groups on the naphthalene ring. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for research and industrial applications.
Properties
CAS No. |
36929-79-0 |
|---|---|
Molecular Formula |
C16H19ClO8S |
Molecular Weight |
406.8 g/mol |
IUPAC Name |
acetic acid;2-(2-chloroethylsulfonyl)naphthalene-1,4-diol |
InChI |
InChI=1S/C12H11ClO4S.2C2H4O2/c13-5-6-18(16,17)11-7-10(14)8-3-1-2-4-9(8)12(11)15;2*1-2(3)4/h1-4,7,14-15H,5-6H2;2*1H3,(H,3,4) |
InChI Key |
SABQQSSOWKFSGO-UHFFFAOYSA-N |
Canonical SMILES |
CC(=O)O.CC(=O)O.C1=CC=C2C(=C1)C(=CC(=C2O)S(=O)(=O)CCCl)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


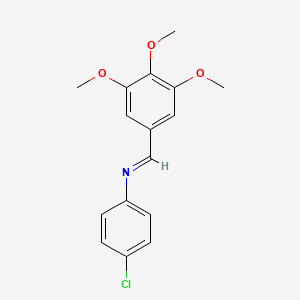
![3-[(6S)-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-6-yl]aniline](/img/structure/B14662510.png)
![O-Ethyl S-[2-(ethylsulfanyl)ethyl] propylphosphonothioate](/img/structure/B14662514.png)
![(E)-but-2-enedioic acid;1-(4-methylphenyl)-3-[2-[[4-[(E)-3-phenylprop-2-enyl]piperazin-1-yl]methyl]benzimidazol-1-yl]propan-1-one](/img/structure/B14662518.png)
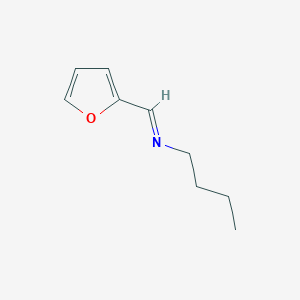
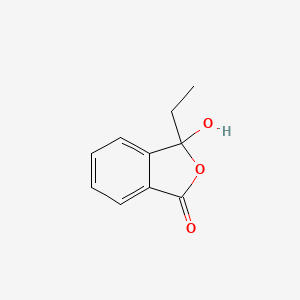
![1-[2-(Diphenylmethoxy)ethyl]-4-phenylpiperazine](/img/structure/B14662539.png)
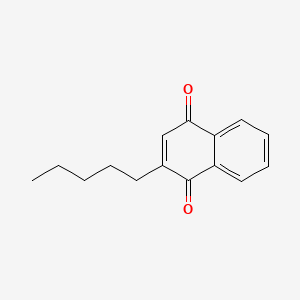
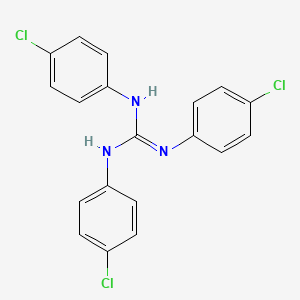
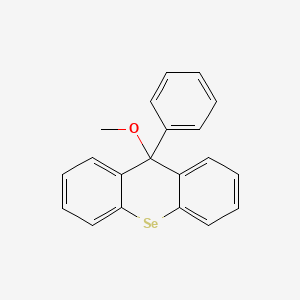
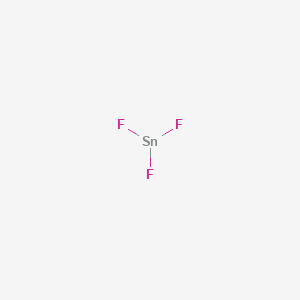
![4-{(E)-[4-Methyl-3-(pyrrolidine-1-sulfonyl)phenyl]diazenyl}morpholine](/img/structure/B14662567.png)
